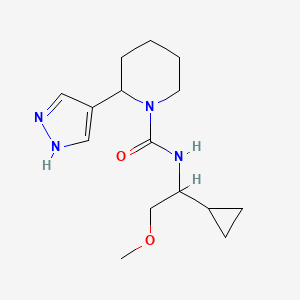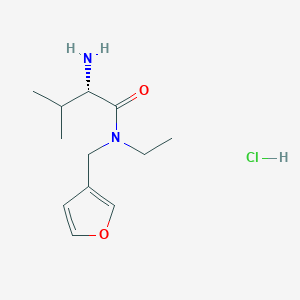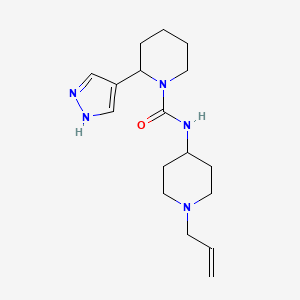![molecular formula C13H24N2O3 B7643152 1-[(2-Hydroxycyclohexyl)methyl]-1-methyl-3-(oxolan-3-yl)urea](/img/structure/B7643152.png)
1-[(2-Hydroxycyclohexyl)methyl]-1-methyl-3-(oxolan-3-yl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(2-Hydroxycyclohexyl)methyl]-1-methyl-3-(oxolan-3-yl)urea, also known as CXCR4 antagonist AMD3100, is a small molecule that has gained significant attention in the scientific community due to its potential applications in various fields, including cancer research, immunology, and stem cell transplantation.
科学研究应用
AMD3100 has been extensively studied for its potential applications in cancer research, immunology, and stem cell transplantation. In cancer research, AMD3100 has been shown to inhibit the migration and invasion of cancer cells by blocking the 1-[(2-Hydroxycyclohexyl)methyl]-1-methyl-3-(oxolan-3-yl)urea receptor, which is overexpressed in many types of cancer. In immunology, AMD3100 has been used to mobilize hematopoietic stem cells from the bone marrow to the peripheral blood, which can then be collected for transplantation. In stem cell transplantation, AMD3100 has been shown to enhance the engraftment of transplanted stem cells by increasing their homing to the bone marrow.
作用机制
AMD3100 is a selective antagonist of the 1-[(2-Hydroxycyclohexyl)methyl]-1-methyl-3-(oxolan-3-yl)urea receptor, which is a G protein-coupled receptor that plays a critical role in cell migration, proliferation, and survival. By binding to the this compound receptor, AMD3100 blocks the interaction between the receptor and its ligand, stromal cell-derived factor-1 (SDF-1), which is a chemokine that is involved in various physiological and pathological processes.
Biochemical and Physiological Effects:
The binding of AMD3100 to the this compound receptor has several biochemical and physiological effects. In cancer cells, AMD3100 inhibits the migration and invasion of cancer cells by blocking the interaction between the this compound receptor and its ligand, SDF-1. In hematopoietic stem cells, AMD3100 mobilizes the stem cells from the bone marrow to the peripheral blood by disrupting the interaction between the this compound receptor and its ligand. In stem cell transplantation, AMD3100 enhances the engraftment of transplanted stem cells by increasing their homing to the bone marrow.
实验室实验的优点和局限性
One of the advantages of using AMD3100 in lab experiments is its selectivity for the 1-[(2-Hydroxycyclohexyl)methyl]-1-methyl-3-(oxolan-3-yl)urea receptor, which allows for specific targeting of the receptor. However, one of the limitations of using AMD3100 is its potential for off-target effects, which can affect the interpretation of the experimental results. Additionally, the high cost of AMD3100 can be a limiting factor for some research groups.
未来方向
There are several future directions for the research and development of AMD3100. One direction is to explore the potential applications of AMD3100 in other fields, such as neurology and cardiovascular disease. Another direction is to develop more potent and selective 1-[(2-Hydroxycyclohexyl)methyl]-1-methyl-3-(oxolan-3-yl)urea antagonists that can overcome the limitations of AMD3100. Additionally, the development of new synthesis methods for AMD3100 can improve the efficiency and cost-effectiveness of its production.
合成方法
The synthesis of AMD3100 was first reported by Tamamura et al. in 2003. The method involves the reaction of 1,4,7,10-tetraazacyclododecane (cyclen) with 2-(bromomethyl)cyclohexanol, followed by the reaction with 3-(2-hydroxyethyl)-1,2-epoxypropane to yield the desired product. The synthesis of AMD3100 is a multi-step process that requires careful purification and characterization to ensure the purity and quality of the final product.
属性
IUPAC Name |
1-[(2-hydroxycyclohexyl)methyl]-1-methyl-3-(oxolan-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3/c1-15(8-10-4-2-3-5-12(10)16)13(17)14-11-6-7-18-9-11/h10-12,16H,2-9H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSYIJGMPCYWSBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCCC1O)C(=O)NC2CCOC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-[cyclopropyl(propan-2-yl)amino]ethyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7643095.png)
![N-[2-(3-ethoxyphenyl)ethyl]-6-methyl-2,3,4,4a,5,7,8,8a-octahydro-1,6-naphthyridine-1-carboxamide](/img/structure/B7643102.png)
![2-Amino-1-[3-(5-chloropyridin-2-yl)oxypiperidin-1-yl]pentan-1-one;hydrochloride](/img/structure/B7643103.png)
![N-[[2-(2-methylpropyl)-1,3-thiazol-5-yl]methyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7643108.png)


![2-(cyclopropylamino)-N-[2,2,2-trifluoro-1-(1-methylpyrrol-3-yl)ethyl]acetamide;hydrochloride](/img/structure/B7643120.png)

![N-[(3-pyridin-2-ylphenyl)methyl]pyrrolidine-2-carboxamide;hydrochloride](/img/structure/B7643137.png)
![2-amino-N-methyl-N-[[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl]pentanamide;hydrochloride](/img/structure/B7643138.png)

![N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7643171.png)
